2-Bromo-3-ethoxy-6-fluorobenzaldehyde CAS number 1780186-44-8
2-Bromo-3-ethoxy-6-fluorobenzaldehyde CAS number 1780186-44-8
An In-Depth Technical Guide to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde
Preamble: Navigating the Landscape of a Niche Synthon
In the intricate world of organic synthesis, substituted benzaldehydes are foundational pillars, serving as versatile intermediates for a vast array of complex molecules.[1] This guide focuses on a uniquely functionalized member of this class: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS Number: 1780186-44-8). The strategic placement of bromo, ethoxy, and fluoro substituents on the benzaldehyde scaffold creates a molecule of significant synthetic potential, particularly in the fields of medicinal chemistry and materials science.
It is important to note that as of this writing, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a sparsely documented compound in peer-reviewed literature and commercial inventories. Consequently, this guide adopts a first-principles approach. By leveraging established reactivity principles and drawing upon robust data from structurally analogous compounds, we will construct a comprehensive technical profile. This document is designed not as a mere recitation of known data, but as an expert-driven predictive guide to empower researchers in harnessing the potential of this promising, yet underexplored, chemical entity.
Section 1: Physicochemical and Structural Profile
The unique arrangement of substituents governs the physical properties and electronic nature of the molecule. The electron-withdrawing effects of the fluorine and bromine atoms, combined with the electron-donating ethoxy group, create a nuanced electronic environment that dictates the molecule's reactivity.
Chemical Structure
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"]; Br [label="Br"]; O_ethoxy [label="O"]; C_ethyl1 [label="CH₂"]; C_ethyl2 [label="CH₃"]; F [label="F"]; H4 [label="H"]; H5 [label="H"];
// Define positions C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; C_CHO [pos="2,1.2!"]; H_CHO [pos="2.8,0.8!"]; O_CHO [pos="2.5,1.9!"]; Br [pos="-2,1.2!"]; O_ethoxy [pos="-2,-1.2!"]; C_ethyl1 [pos="-3,-0.8!"]; C_ethyl2 [pos="-4,-1.4!"]; F [pos="0,2.4!"]; H4 [pos="-0.5,-2!"]; H5 [pos="1.5,-1.4!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds in ring (aromatic) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituent bonds C6 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- Br; C3 -- O_ethoxy; O_ethoxy -- C_ethyl1; C_ethyl1 -- C_ethyl2; C1 -- F; C4 -- H4; C5 -- H5; } labelloc="b"; label="Structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde"; fontname="Helvetica"; fontsize=12; fontcolor="#202124"; } Caption: Chemical structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.
Predicted Physicochemical Data
In the absence of experimental data, computational models provide valuable estimates. The data below is supplemented with experimental values from a close structural analog, 2-Bromo-6-fluorobenzaldehyde, for comparative context.
| Property | Predicted Value (for 1780186-44-8) | Experimental Value (Analog: 2-Bromo-6-fluorobenzaldehyde) |
| CAS Number | 1780186-44-8 | 360575-28-6 |
| Molecular Formula | C₉H₈BrFO₂ | C₇H₄BrFO |
| Molecular Weight | 247.06 g/mol | 203.01 g/mol |
| Appearance | Predicted: Solid | White to off-white powder/crystal |
| Melting Point | N/A | 43-47 °C |
| Boiling Point | N/A | N/A |
| Flash Point | N/A | > 110 °C (closed cup) |
Data for the analog is sourced from commercial supplier specifications.
Section 2: Proposed Synthesis and Mechanistic Considerations
While no specific synthesis for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is published, a logical and efficient route can be designed based on well-established organometallic and aromatic chemistry principles. A plausible strategy involves the formylation of a suitably substituted benzene precursor.
Proposed Retrosynthetic Pathway
The most direct approach involves a directed ortho-metalation and formylation sequence. The directing groups on the aromatic ring are key to achieving the desired regioselectivity.
Exemplary Synthetic Protocol
This protocol is a predictive model based on standard procedures for directed ortho-metalation-formylation reactions.[2]
Step 1: Synthesis of 1-Bromo-2-ethoxy-5-fluorobenzene (Precursor) This precursor can be synthesized from commercially available 2-bromo-4-fluorophenol via Williamson ether synthesis.
-
Reaction Setup: To a solution of 2-bromo-4-fluorophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add iodoethane or bromoethane (1.2 eq) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting phenol.
-
Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the precursor.
Step 2: Directed ortho-Metalation and Formylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the precursor, 1-Bromo-2-ethoxy-5-fluorobenzene (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF via syringe. The ethoxy group directs the deprotonation to the C6 position. Stir the mixture at -78°C for 1-2 hours.
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the solution, maintaining the temperature at -78°C.
-
Quenching and Work-up: Allow the reaction to stir for an additional 2-3 hours, then quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde can be purified by silica gel column chromatography to yield the final product, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde lies in its multiple, orthogonally reactive sites. The aldehyde, the C-Br bond, and the electron-deficient aromatic ring each offer distinct handles for molecular elaboration.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to numerous chemical transformations.[3]
-
Oxidation: Can be readily oxidized to the corresponding 2-bromo-3-ethoxy-6-fluorobenzoic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction to the benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding substituted benzylamine.
-
Condensation Reactions: It can participate in various C-C bond-forming condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Henry reactions, to form alkenes and nitroalcohols, respectively.[4][5]
-
Heterocycle Formation: The aldehyde is a key precursor for building heterocyclic scaffolds, such as quinolines, pyrimidines, or imidazoles, through condensation with appropriate dinucleophiles.[6][7]
Reactions Involving the Carbon-Bromine Bond
The bromine atom, positioned ortho to the aldehyde, is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or vinyl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes to synthesize substituted arylalkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling with amines.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
Nucleophilic Aromatic Substitution (SNA)
The presence of the strongly electron-withdrawing fluorine atom and the aldehyde group activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than cross-coupling at the C-Br site.
Section 4: Applications in Research and Drug Development
Substituted benzaldehydes are critical building blocks in the synthesis of biologically active molecules.[8] The specific substitution pattern of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde makes it an attractive starting point for developing novel compounds in several therapeutic areas.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. The ability to sequentially functionalize this molecule via cross-coupling and aldehyde chemistry makes it a valuable scaffold for building libraries of potential inhibitors.
-
Antitumor Agents: Halogenated aromatic compounds are prevalent in anticancer drug candidates. For instance, related 2-bromo-benzaldehydes have been used to synthesize quinazolinones with antitumor activity.[9]
-
CNS-Active Agents: The introduction of fluorine and lipophilic ethoxy groups can favorably modulate properties like metabolic stability and blood-brain barrier penetration, making this scaffold interesting for neurological drug discovery.
-
Materials Science: Polysubstituted aromatic compounds can be used as precursors for organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The reactive handles on this molecule allow for its incorporation into larger polymeric or macromolecular structures.[10]
Section 5: Safety and Handling
No specific safety data exists for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. Therefore, precautions must be based on data for analogous halogenated and aromatic aldehydes.[11][12][13][14]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Storage under an inert atmosphere (e.g., argon) is recommended to prevent oxidation of the aldehyde.
-
Conclusion
2-Bromo-3-ethoxy-6-fluorobenzaldehyde represents a synthetically versatile, albeit currently underutilized, building block. Its trifunctional nature—an aldehyde for condensations and heterocycle synthesis, a bromine for cross-coupling, and an activated fluoro-aromatic ring—provides a powerful platform for the rapid generation of molecular complexity. While this guide is predictive in nature due to the scarcity of direct experimental data, the principles and protocols outlined herein provide a solid and authoritative foundation for scientists to begin exploring the chemistry of this promising intermediate. Its potential applications, particularly in the synthesis of novel pharmaceutical agents, warrant further investigation and development.
References
- BenchChem. (n.d.). Applications of 4-Ethylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols.
-
Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]
-
Hayun, et al. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2. Retrieved from [Link]
-
Labbox. (n.d.). Benzaldehyde Analytical Grade - Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]
-
(n.d.). Benzaldehyde 101560 - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
-
Loba Chemie. (n.d.). BENZALDEHYDE AR - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2026, January 29). Reactions of Hydroxy– and Alkoxy–Substituted Benzaldehydes with Sodium Iodide and Bleach in Methanol: A Guided–Inquiry Experiment for the Organic Chemistry Lab. Retrieved from [Link]
-
ACS Publications. (2024, March 26). Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. labbox.es [labbox.es]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. lobachemie.com [lobachemie.com]



